molecular formula C18H22N2O4 B1609575 (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217637-32-5

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1609575
CAS RN: 1217637-32-5
M. Wt: 330.4 g/mol
InChI Key: ZLTRKDHDWPBJPO-SFHVURJKSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-L-Pro-3-CN, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid proline and is commonly used as a building block in the synthesis of peptides and proteins.

Scientific Research Applications

Molecular Structure and Conformation

The study on the molecular structure of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, reveals the conformation of the pyrrolidine ring and interactions within the crystal structure, highlighting the importance of stereochemistry in compound design (Rajalakshmi et al., 2013).

Synthesis Techniques

Innovative synthesis methods have been developed, such as the Ti-mediated intramolecular reductive cyclopropanation of cyclic amino acid amides, offering pathways to synthesize complex azaoligoheterocycles (Gensini & de Meijere, 2004). Moreover, efficient methods for N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst provide environmentally benign options for protecting amine groups in synthetic chemistry (Heydari et al., 2007).

Material Science Applications

Research on polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrates the synthesis of materials with high thermal stability and solubility, potentially useful in high-performance plastics (Hsiao et al., 2000).

Pharmacological Implications

Although excluding details on drug use and side effects as requested, it's worth noting that derivatives of this compound, like those involved in CYP2C8- and CYP3A-mediated metabolism studies, are critical in understanding drug interactions and metabolic pathways, which can inform safer and more effective drug development (Prakash et al., 2008).

Advanced Synthesis and Characterization

The development of methods for the asymmetric synthesis of complex organic molecules, as detailed in various studies, showcases the versatility of tert-butoxycarbonyl compounds in synthesizing enantiomerically pure substances, which is paramount in the production of pharmaceuticals and fine chemicals (Xue et al., 2002).

properties

IUPAC Name

(2S)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-9-5-8-18(20,15(21)22)11-13-6-4-7-14(10-13)12-19/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTRKDHDWPBJPO-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428030
Record name (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

1217637-32-5
Record name (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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